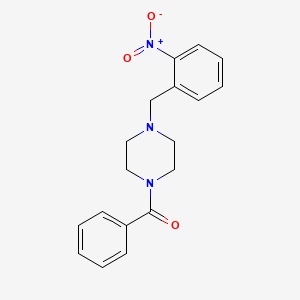![molecular formula C18H22N2O4S B5750995 N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5750995.png)
N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. The compound was first synthesized in 1999 by Bayer AG and has since undergone extensive research to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 inhibits the RAF/MEK/ERK signaling pathway by binding to the RAF kinase domain and preventing its activation. This leads to downstream inhibition of MEK and ERK, which are key components of the pathway. N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 also inhibits the VEGF/VEGFR signaling pathway by binding to the VEGFR-2 receptor and preventing its activation. This leads to downstream inhibition of angiogenesis, which is critical for tumor growth and survival.
Biochemical and Physiological Effects:
N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. The compound inhibits cell proliferation and induces apoptosis, or programmed cell death, in cancer cells. N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 also inhibits angiogenesis, which is critical for tumor growth and survival. In addition, N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic activity in cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 has several advantages for use in lab experiments. The compound is readily available and can be synthesized using a reliable method. N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 has also been extensively studied and its mechanism of action is well-understood. However, there are also limitations to using N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 in lab experiments. The compound has been shown to have off-target effects, which may complicate interpretation of experimental results. In addition, N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 has been shown to have limited efficacy in certain types of cancer, which may limit its usefulness in certain experimental models.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006. One area of interest is the development of more potent and selective inhibitors of the RAF/MEK/ERK and VEGF/VEGFR pathways. Another area of interest is the identification of biomarkers that can predict response to N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 therapy. Additionally, there is interest in exploring the potential use of N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 in combination with other cancer therapies, such as immunotherapy or chemotherapy. Overall, continued research on N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 has the potential to lead to new and improved cancer treatments.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 3-aminobenzamide to form 3-(4-methylbenzenesulfonylamino)benzamide. This intermediate is then reacted with tert-butyl 2-(dimethylamino)acetate to form the final product, N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide. The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 has been well-documented in the scientific literature and is considered a reliable method for producing the compound.
Applications De Recherche Scientifique
N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit several key signaling pathways involved in cancer cell proliferation and survival, including the RAF/MEK/ERK and VEGF/VEGFR pathways. As a result, N-(2-hydroxy-1,1-dimethylethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 has been tested in clinical trials for the treatment of several types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
Propriétés
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-7-9-16(10-8-13)25(23,24)20-15-6-4-5-14(11-15)17(22)19-18(2,3)12-21/h4-11,20-21H,12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEKOVATUUIMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone](/img/structure/B5750920.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5750923.png)



![ethyl {2-[(2-chloro-4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5750951.png)

![4,4'-[sulfonylbis(4,1-phenyleneoxy)]diphenol](/img/structure/B5750961.png)
![N'-[(3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5750980.png)
![5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5750986.png)
![2-[benzyl(2-thienylmethyl)amino]ethanol](/img/structure/B5750999.png)

![[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide](/img/structure/B5751014.png)